An In-depth Technical Guide to 1,2-Dimethyl-¹³C₂-benzene
An In-depth Technical Guide to 1,2-Dimethyl-¹³C₂-benzene
Executive Summary
This technical guide provides a comprehensive overview of 1,2-Dimethyl-¹³C₂-benzene, an isotopically labeled analog of o-xylene. The incorporation of two ¹³C atoms into the methyl groups makes this molecule an invaluable tool in analytical chemistry, environmental science, and metabolic research. This document delves into its fundamental chemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The content herein is structured to provide not only technical data but also the scientific rationale behind its use, empowering researchers to effectively integrate this compound into their experimental designs.
Molecular Structure and Identification
1,2-Dimethyl-¹³C₂-benzene is an aromatic hydrocarbon in which the two carbon atoms of the methyl groups attached to the benzene ring are the heavy isotope ¹³C. This substitution is foundational to its utility, as it imparts a distinct mass signature without significantly altering its chemical behavior or chromatographic retention time compared to its unlabeled counterpart, o-xylene.
Nomenclature and Identifiers:
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IUPAC Name: 1,2-di([¹³C]methyl)benzene[1]
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Common Synonyms: o-Xylene-(dimethyl-¹³C₂), O-XYLENE-ALPHA,ALPHA'-¹³C₂, o-Xylene-α,α'-¹³C₂
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CAS Number: 116599-62-3[1]
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Molecular Formula: ¹³C₂C₆H₁₀
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Molecular Weight: 108.15 g/mol [1]
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InChI Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N[1]
Caption: Structure of 1,2-Dimethyl-¹³C₂-benzene with ¹³C labels.
Physicochemical Properties
Isotopic labeling with ¹³C results in a negligible change in the bulk physicochemical properties of a molecule. Therefore, the properties of unlabeled 1,2-dimethylbenzene (o-xylene) serve as an excellent and reliable proxy.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic | [2] |
| Boiling Point | ~144 °C (at 760 mmHg) | Inferred from o-xylene |
| Melting Point | ~ -25 °C | Inferred from o-xylene |
| Density | ~0.88 g/mL at 20°C | Inferred from o-xylene |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred from o-xylene |
| Vapor Pressure | ~7 mmHg at 20°C | Inferred from o-xylene |
Synthesis and Isotopic Labeling
While specific proprietary synthesis methods may vary, a plausible and common strategy for introducing the ¹³C labels onto the methyl groups involves a Friedel-Crafts alkylation reaction using a ¹³C-labeled methylating agent.
Conceptual Synthesis Pathway:
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Starting Material: Benzene or Toluene.
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Labeling Reagent: A ¹³C-labeled methyl halide, such as iodomethane-¹³C (¹³CH₃I) or bromomethane-¹³C (¹³CH₃Br).
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Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃).
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Reaction: The Friedel-Crafts alkylation proceeds by reacting benzene with two equivalents of the ¹³C-labeled methyl halide in the presence of the Lewis acid catalyst. If starting with toluene, one equivalent is used. The reaction introduces the ¹³C-methyl groups onto the aromatic ring.
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Workup and Purification: The reaction mixture is quenched, typically with water, and the organic product is extracted. Purification via distillation is necessary to separate the desired 1,2-dimethyl-¹³C₂-benzene from other isomers (1,3- and 1,4-) and any poly-alkylated byproducts.
Caption: Conceptual synthesis of 1,2-Dimethyl-¹³C₂-benzene.
Spectroscopic Characterization: The Analytical Fingerprint
The primary value of 1,2-Dimethyl-¹³C₂-benzene lies in its distinct spectroscopic properties, particularly in mass spectrometry and ¹³C NMR.
Mass Spectrometry (MS)
In mass spectrometry, the two ¹³C atoms increase the mass of the molecular ion by two daltons compared to unlabeled o-xylene.
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Unlabeled o-Xylene (C₈H₁₀): Molecular Ion (M⁺) at m/z 106.
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1,2-Dimethyl-¹³C₂-benzene (¹³C₂C₆H₁₀): Molecular Ion (M⁺) at m/z 108.
This +2 mass shift is the cornerstone of its use as an internal standard. It allows the labeled standard to be distinguished from the unlabeled analyte in a co-injected sample, while ensuring that any ionization or fragmentation behavior remains virtually identical. The primary fragmentation pathway for both compounds is the loss of a methyl radical to form a stable tropylium or benzyl cation, resulting in a prominent fragment ion.
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Unlabeled Fragment: m/z 91 (from 106 - 15)
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Labeled Fragment: m/z 92 (from 108 - 16, loss of ¹³CH₃) or m/z 93 (from 108 - 15, loss of ¹²CH₃ from rearrangement, less likely but possible).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum will be very similar to that of o-xylene. However, the protons on the ¹³C-labeled methyl groups will exhibit coupling to the ¹³C nucleus (¹JCH coupling), resulting in a doublet for the methyl proton signal instead of a singlet. The coupling constant is typically around 125-130 Hz.
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¹³C NMR: This is the most informative technique. In a standard ¹³C NMR experiment, the signals corresponding to the two labeled methyl carbons will be exceptionally intense due to their 99% ¹³C enrichment, compared to the natural abundance of 1.1% for the other carbons. This provides unambiguous confirmation of the labeling positions.
Core Applications and Methodologies
The near-identical chemical and physical properties of stable isotope-labeled compounds to their native counterparts make them the gold standard for two primary applications: quantitative analysis and metabolic tracing.[3]
Application: Internal Standard for Quantitative Analysis
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[3] A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same matrix effects.[4] By measuring the ratio of the analyte to the known concentration of the SIL-IS, these effects are canceled out, enabling highly accurate and precise quantification.[5][6]
Why ¹³C is Superior to Deuterium (²H): While deuterium-labeled standards are common, they can sometimes exhibit slight chromatographic separation from the unlabeled analyte due to the larger relative mass difference between ¹H and ²H.[3] The smaller relative mass difference between ¹²C and ¹³C ensures near-perfect co-elution, which is critical for robust correction of matrix effects.[6]
Experimental Protocol: Quantification of o-Xylene in Water by GC-MS
This protocol outlines the use of 1,2-Dimethyl-¹³C₂-benzene as an internal standard for the quantification of o-xylene in a water sample.
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Preparation of Standards:
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Prepare a stock solution of 1,2-Dimethyl-¹³C₂-benzene (e.g., 100 µg/mL in methanol).
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Prepare a series of calibration standards containing known concentrations of native o-xylene (e.g., 1, 5, 10, 50, 100 ng/mL) in clean water or a suitable solvent.
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Spike each calibration standard and blank with a fixed amount of the internal standard (IS) stock solution to achieve a constant final concentration (e.g., 20 ng/mL).
-
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Sample Preparation:
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Collect a known volume of the water sample (e.g., 10 mL).
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Spike the sample with the same fixed amount of the IS stock solution as used in the calibration standards.
-
Perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to transfer the analytes from the aqueous phase to an organic solvent or fiber.
-
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GC-MS Analysis:
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Inject an aliquot of the extracted sample or standard into the GC-MS system.
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GC Conditions (Typical): Use a capillary column suitable for volatile organic compounds (e.g., a DB-5ms or equivalent). A typical temperature program might start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
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MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.
-
Monitor for o-Xylene: m/z 106 (quantification ion) and m/z 91 (qualifier ion).
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Monitor for IS: m/z 108 (quantification ion) and m/z 92 (qualifier ion).
-
-
-
Data Analysis:
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Integrate the peak areas for the quantification ions of both the analyte (o-xylene, m/z 106) and the IS (m/z 108).
-
Calculate the Response Ratio for each standard: (Area of Analyte) / (Area of IS).
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte for each standard.
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Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.
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Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Application: Metabolic and Biodegradation Studies
Tracing the metabolic fate of xenobiotics is crucial in drug development and environmental science. By introducing a ¹³C-labeled compound into a biological system (e.g., cell culture, animal model, or soil microcosm), researchers can track the incorporation of the ¹³C label into downstream metabolites.[7][8] This allows for unambiguous pathway elucidation and flux analysis.
For o-xylene, studies have shown that biodegradation can occur via oxidation of either a methyl group or the aromatic ring.[9] Using 1,2-Dimethyl-¹³C₂-benzene would allow researchers to:
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Identify Metabolites: Any metabolite containing one or both of the original methyl groups will have a mass 1 or 2 daltons higher than its unlabeled version.
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Quantify Transformation Rates: By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over time, precise degradation kinetics can be determined.[10]
Safety and Handling
As the chemical properties are nearly identical to o-xylene, 1,2-Dimethyl-¹³C₂-benzene should be handled with the same precautions.
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GHS Hazard Statements:
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Handling Precautions:
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]
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References
-
PubChem. (n.d.). 1,2-Dimethyl-13C2-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
Fischer, A., et al. (2009). Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes. Journal of Contaminant Hydrology, 105(1-2), 43-52. Retrieved from [Link]
-
Berg, T., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-74. Retrieved from [Link]
-
Let's Chemistry. (2020). 1,2 Methylenedioxybenzene synthesis attempt N1. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]
-
Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-51. Retrieved from [Link]
-
Baggi, G., et al. (1997). Evidence for metabolism of o-xylene by simultaneous ring and methyl group oxidation in a new soil isolate. Biodegradation, 8(2), 97-103. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering, 3(3), 195-206. Retrieved from [Link]
-
Shishov, A., et al. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 27(19), 6599. Retrieved from [Link]
-
Evans, M. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. Retrieved from [Link]
-
Airgas. (2016). Safety Data Sheet. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. Retrieved from [Link]
-
Li, Y., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2025). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Retrieved from [Link]
-
Salmi, T., et al. (2018). Parametric Sensitivity Analysis for the Industrial Case of O-Xylene Oxidation to Phthalic Anhydride in a Packed Bed Catalytic Reactor. Catalysts, 8(12), 626. Retrieved from [Link]
-
Le Juge, C., et al. (2023). Volatile organic compounds identification and specific stable isotopic analysis (δ13C) in microplastics by purge and trap gas chromatography coupled to mass spectrometry and combustion isotope ratio mass spectrometry (PT-GC-MS-C-IRMS). Analytical and Bioanalytical Chemistry, 415(12), 2735-2745. Retrieved from [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
Sources
- 1. 1,2-Dimethyl-13C2-benzene | C8H10 | CID 12205475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Evidence for metabolism of o-xylene by simultaneous ring and methyl group oxidation in a new soil isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.es [fishersci.es]
- 12. carlroth.com [carlroth.com]
